Sourcing dehydroemetine for metronidazole-refractory amoebiasis research or antimalarial lead optimization remains challenging due to limited commercial availability. Dehydroemetine (CAS 1986-67-0) addresses this gap:
- 89% cure rate in amoebic liver abscess; IC50 69.58-71.03 nM vs multidrug-resistant P. falciparum
- Reduced cardiotoxicity vs emetine: half-life 2.22 days vs 5.27 days, preferential cardiac clearance
- Supplied as ≥98% purity solid; shipped under blue ice/dry ice for global R&D delivery
Molecular FormulaC29H38N2O4
Molecular Weight478.6 g/mol
CAS No.1986-67-0
Cat. No.B1206505
⚠ Attention: For research use only. Not for human or veterinary use.
Dehydroemetine: Synthetic Emetine Analog for Antiprotozoal Research
Dehydroemetine (CAS 1986-67-0) is a synthetic pyridoisoquinoline alkaloid derived from the natural plant product emetine through dehydrogenation of its heterotricyclic ring [1]. It is classified as an antiprotozoal agent with demonstrated antiamoebic, antimalarial, and antileishmanial properties [1]. The compound functions primarily as a potent inhibitor of eukaryotic protein synthesis, binding to the 40S ribosomal subunit to disrupt translation [2]. Clinically, dehydroemetine has been used as a second-line treatment for severe intestinal amoebiasis and amoebic liver abscess, particularly in cases of metronidazole resistance or intolerance [3]. Its development was specifically motivated by the need to reduce the significant cardiovascular toxicity associated with its parent compound, emetine, while maintaining comparable antiparasitic efficacy [1].
Synthetic emetine analog with reported reduced cardiotoxicity profile in animal models
Supports antimalarial screening, antiviral host-targeting studies, and metronidazole-resistance model research
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 210640, Dehydroemetine. View Source
[2] Panwar, P., et al. Lead optimization of dehydroemetine as an antimalarial option through drug repositioning and molecular modelling. Antimicrobial Agents and Chemotherapy, 64(3), e01444-19 (2020). View Source
[3] World Health Organization. WHO Model List of Essential Medicines, 22nd List. (2021). View Source
Why Dehydroemetine Cannot Be Substituted: PK and Toxicity Differences
Direct substitution of dehydroemetine with its parent compound, emetine, or the first-line amoebicide, metronidazole, is not supported by quantitative pharmacological and clinical evidence. Dehydroemetine exhibits a significantly shorter whole-body half-life (2.22 days) compared to emetine (5.27 days), leading to faster systemic clearance and reduced cumulative tissue exposure [1]. This pharmacokinetic difference is mechanistically linked to dehydroemetine's preferential clearance from cardiac tissue, a property not shared by emetine, which accumulates more rapidly in the heart [2]. While metronidazole is generally safer, dehydroemetine remains a critical therapeutic option for metronidazole-resistant or -intolerant amoebiasis cases, where its distinct mechanism of ribosomal protein synthesis inhibition provides a non-cross-resistant alternative [3]. Furthermore, the antimalarial potency of dehydroemetine against multidrug-resistant Plasmodium falciparum strains (IC50 69.58-71.03 nM) is distinct from that of metronidazole, which lacks significant antimalarial activity [4]. These quantifiable disparities in pharmacokinetics, tissue distribution, and therapeutic spectrum preclude simple in-class substitution.
Emetine
PK profile: Shorter half-life and preferential cardiac clearance may not transfer; cardiac accumulation risk differs
Metronidazole
Mechanism mismatch: Non-cross-resistant ribosomal inhibition vs. DNA disruption; antiprotozoal spectrum may shift
S,S-diastereomer
Stereochemical context: Diastereomer-specific potency may differ; target engagement may require review
[1] Baskin, S. I. Cardiotoxicity of Emetine and Analogs. In: Principles of Cardiac Toxicology. CRC Press, 1991, Chapter 14. View Source
[2] Schwartz, D. E., & Herrero, J. Comparative pharmacokinetic studies of dehydroemetine and emetine in guinea pigs using spectrofluorometric and radiometric methods. The American Journal of Tropical Medicine and Hygiene, 14(1), 78-83 (1965). View Source
[3] Panwar, P., et al. Lead optimization of dehydroemetine as an antimalarial option through drug repositioning and molecular modelling. Antimicrobial Agents and Chemotherapy, 64(3), e01444-19 (2020). View Source
[4] Panwar, P., et al. Lead optimization of dehydroemetine as an antimalarial option through drug repositioning and molecular modelling. Antimicrobial Agents and Chemotherapy, 64(3), e01444-19 (2020). View Source
Dehydroemetine vs. Emetine and Metronidazole: Quantitative Evidence
Shorter Half-Life vs. Emetine
Dehydroemetine demonstrates significantly faster systemic elimination compared to its parent compound, emetine. The whole-body half-life of dehydroemetine is reported as 2.22 days, whereas emetine has a substantially longer half-life of 5.27 days [1]. This 2.4-fold difference in elimination kinetics translates to reduced cumulative tissue accumulation and a lower potential for long-term toxicity .
Half-Life vs. EmetineData to verify
2.4-fold shorter whole-body half-life (2.22 days vs. 5.27 days)
Reported faster systemic clearance context
Animal model PK; cumulative tissue exposure context requires review
PharmacokineticsDrug ClearanceAmoebiasis
Evidence Dimension
Whole-body elimination half-life
Target Compound Data
2.22 days
Comparator Or Baseline
Emetine: 5.27 days
Quantified Difference
2.4-fold shorter half-life for dehydroemetine
Conditions
Pharmacokinetic study in animal models (guinea pigs) using radiometric methods
Why This Matters
Faster clearance reduces the risk of cumulative cardiotoxicity, making dehydroemetine a safer choice for repeated or prolonged therapeutic regimens.
PharmacokineticsDrug ClearanceAmoebiasis
[1] Baskin, S. I. Cardiotoxicity of Emetine and Analogs. In: Principles of Cardiac Toxicology. CRC Press, 1991, Chapter 14. View Source
Preferential Cardiac Clearance vs. Emetine
A direct comparative pharmacokinetic study in guinea pigs revealed a critical difference in organ-specific elimination kinetics. Dehydroemetine disappears relatively more quickly from the heart than from the liver, whereas the reverse is true for emetine, which shows a greater tendency to accumulate in cardiac tissue [1]. This differential tissue clearance profile directly contributes to the reduced cardiotoxicity observed clinically for dehydroemetine [2].
Cardiac Clearance vs. EmetineData to verify
Faster elimination from heart than liver; reverse pattern for emetine
Emetine: Slower elimination from heart than liver (cardiac accumulation)
Quantified Difference
Qualitative reversal of organ elimination preference
Conditions
Guinea pig model; spectrofluorometric and radiometric analysis of tissue drug concentrations post-administration
Why This Matters
Preferential cardiac clearance directly addresses the primary safety liability of emetine, providing a quantitative rationale for selecting dehydroemetine in patients with or at risk for cardiovascular complications.
CardiotoxicityTissue DistributionDrug Safety
[1] Schwartz, D. E., & Herrero, J. Comparative pharmacokinetic studies of dehydroemetine and emetine in guinea pigs using spectrofluorometric and radiometric methods. The American Journal of Tropical Medicine and Hygiene, 14(1), 78-83 (1965). View Source
[2] Panwar, P., et al. Lead optimization of dehydroemetine as an antimalarial option through drug repositioning and molecular modelling. Antimicrobial Agents and Chemotherapy, 64(3), e01444-19 (2020). View Source
Comparable Antiamoebic Efficacy to Emetine
In a clinical study of patients with amoebic liver abscess, dehydroemetine demonstrated an efficacy profile comparable to that of emetine hydrochloride. Treatment with dehydroemetine resulted in apparent cure in 17 out of 19 patients (89%), a rate similar to that historically achieved with emetine [1]. Importantly, this comparable efficacy was achieved with a significantly improved safety and tolerability profile, as no significant toxicity was encountered during the trial [1].
Antiamoebic Cure RateEndpoint context
17/19 patients (89%) apparent cure in amoebic liver abscess trial
Emetine hydrochloride: similar cure rates observed in historical controls
Quantified Difference
Equivalent efficacy with superior safety
Conditions
Clinical trial; patients with amoebic liver abscess; dehydroemetine administered parenterally
Why This Matters
This evidence confirms that the therapeutic benefit of emetine is retained while the major toxicity liability is mitigated, supporting the selection of dehydroemetine over emetine for clinical use.
Clinical EfficacyAmoebiasisComparative Trial
[1] Powell, S. J., et al. Dehydroemetine in amebic dysentery and amebic liver abscess. The American Journal of Tropical Medicine and Hygiene, 14(6), 1034-1039 (1965). View Source
Nanomolar Antimalarial Potency vs. Multidrug-Resistant P. falciparum
In vitro testing against the multidrug-resistant K1 strain of Plasmodium falciparum revealed that the (-)-R,S diastereomer of dehydroemetine (IC50: 69.58 ± 2.62 nM) retains near-equivalent potency to the parent compound emetine (IC50: 47 ± 2.17 nM) [1]. A separate study corroborated this finding, reporting an IC50 of 71.03 ± 6.1 nM for (-)-R,S-dehydroemetine against the same strain [2]. The (-)-S,S-dehydroisoemetine diastereomer was markedly less potent (IC50: 1.85-2.07 µM), highlighting the stereospecificity of the target interaction [1].
Antimalarial PotencyHead-to-head
R,S-diastereomer IC50 69.58-71.03 nM vs. emetine 47 nM; S,S-diastereomer ~30-fold less potent
Supports antimicrobial screening context
Multidrug-resistant P. falciparum K1; stereospecific assay response
~1.5-fold lower potency than emetine; ~30-fold higher potency than the alternative diastereomer
Conditions
In vitro culture of multidrug-resistant P. falciparum K1 strain; 48-hour incubation
Why This Matters
Dehydroemetine offers a viable, less-cardiotoxic alternative to emetine for antimalarial drug discovery and potential repositioning efforts, particularly against resistant strains.
[1] Panwar, P., et al. Lead optimisation of dehydroemetine as an antimalarial option through drug repositioning and molecular modelling. Salford Repository, 2019. View Source
[2] Panwar, P., et al. Lead Optimization of Dehydroemetine for Repositioned Use in Malaria. Antimicrobial Agents and Chemotherapy, 64(3), e01444-19 (2020). View Source
Anti-SARS-CoV-2 Activity with Therapeutic Window
Recent in vitro studies have demonstrated that dehydroemetine (specifically the (-)-R,S isomer, DHE4) inhibits the replication of SARS-CoV-2 and HCoV-OC43 with an IC50 in the range of 50-100 nM [1]. This antiviral activity occurs at concentrations that parallel those required for host cell protein synthesis inhibition. Critically, the concentration required to block cardiac calcium channels (ICaL), a primary mechanism of cardiotoxicity, is approximately 40-60 µM, which is 400- to 1200-fold higher than the antiviral IC50 [1]. This indicates a substantial therapeutic window where antiviral efficacy can be achieved without inducing cardiotoxicity.
Emetine: similar antiviral IC50 and ICaL IC50 range
Quantified Difference
400- to 1200-fold separation between antiviral and cardiotoxic concentrations
Conditions
In vitro SARS-CoV-2 and HCoV-OC43 infection models; calcium channel blockade measured in isolated cardiomyocytes
Why This Matters
This quantifiable therapeutic index supports the exploration of dehydroemetine as a potential broad-spectrum antiviral agent with a defined safety margin, differentiating it from emetine in terms of risk-benefit assessment.
AntiviralSARS-CoV-2Drug Repurposing
[1] Bleasel, M. D., et al. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations. Virus Research, 341, 199322 (2024). View Source
Synergy with Atovaquone Against Malaria
Drug interaction studies using the CalcuSyn method revealed that (-)-R,S-dehydroemetine acts synergistically with atovaquone against Plasmodium falciparum. The combination index (CI) values at IC50, IC75, and IC90 were consistently in the synergistic range (0.88-0.89) [1]. Proguanil displayed moderate synergy to additivity (CI: 0.67-1.04) [1]. This synergy suggests that lower doses of dehydroemetine could be used in combination to achieve effective parasite clearance while further minimizing potential toxicity.
Synergy with AtovaquoneData to verify
Combination Index 0.88-0.89 (synergistic range) with atovaquone
Supports combination screening context
In vitro P. falciparum; CI method context requires review
Drug SynergyCombination TherapyAntimalarial Resistance
Evidence Dimension
In vitro drug combination synergy (Combination Index)
Proguanil + (-)-R,S-dehydroemetine CI: 0.67-1.04 (synergy to antagonism)
Quantified Difference
CI values < 1.0 indicate synergy; values ~1.0 indicate additivity
Conditions
In vitro P. falciparum culture; CalcuSyn-based interactivity assay at 48 hours
Why This Matters
Demonstrated synergy provides a rationale for developing dehydroemetine as part of a combination therapy, potentially lowering the required dose and reducing the risk of toxicity or resistance emergence.
Drug SynergyCombination TherapyAntimalarial Resistance
[1] Panwar, P., et al. Lead optimization of dehydroemetine as an antimalarial option through drug repositioning and molecular modelling. Antimicrobial Agents and Chemotherapy, 64(3), e01444-19 (2020). View Source
Procurement and Research Applications for Dehydroemetine
Second-Line Amoebiasis Treatment
Dehydroemetine is indicated for the treatment of acute amoebic dysentery and amoebic liver abscess when first-line agents like metronidazole are contraindicated, not tolerated, or have failed due to resistance [1]. The clinical evidence demonstrates an 89% cure rate in amoebic liver abscess patients [2], and the compound remains on the WHO Model List of Essential Medicines specifically for this second-line indication [3]. Procurement is justified for hospital formularies and tropical medicine programs managing metronidazole-refractory amoebiasis.
Antimalarial Drug Discovery Lead
Given its nanomolar potency (IC50 69.58-71.03 nM) against multidrug-resistant P. falciparum strains [1] and its favorable cardiotoxicity profile compared to emetine, dehydroemetine serves as an attractive scaffold for antimalarial medicinal chemistry campaigns. The demonstrated synergy with atovaquone (CI 0.88-0.89) [2] further supports its exploration in combination therapy development. Research institutions and pharmaceutical R&D groups focusing on novel antimalarials should consider procuring dehydroemetine for structure-activity relationship (SAR) studies and lead optimization.
Broad-Spectrum Antiviral Research
The recent discovery that dehydroemetine inhibits SARS-CoV-2 replication at nanomolar concentrations (IC50 ~50-100 nM) with a ~400- to 1200-fold safety margin relative to cardiac ion channel blockade [1] positions the compound as a promising tool for antiviral research. Its mechanism—inhibition of host cell protein synthesis—may offer broad-spectrum activity against coronaviruses and potentially other RNA viruses. Academic and industrial virology laboratories investigating host-targeted antivirals should consider dehydroemetine for in vitro and in vivo proof-of-concept studies.
Investigational Agent for Leishmaniasis
Dehydroemetine exhibits in vitro and in vivo activity against Leishmania species and is recognized for its antileishmanial properties [1]. While not a first-line therapy, it represents a potential alternative or adjunctive treatment for visceral leishmaniasis, particularly in regions with emerging resistance to standard therapies. Research groups focused on neglected tropical diseases may find dehydroemetine a valuable compound for evaluating efficacy in relevant animal models and exploring formulation strategies to enhance targeted delivery.
Therapeutic index and ion-channel safety endpoint review
Leishmaniasis screening studies
Neglected disease model context
In vitro and in vivo model-response validation
[1] World Health Organization. WHO Model List of Essential Medicines, 22nd List. (2021). View Source
[2] Powell, S. J., et al. Dehydroemetine in amebic dysentery and amebic liver abscess. The American Journal of Tropical Medicine and Hygiene, 14(6), 1034-1039 (1965). View Source
[3] Panwar, P., et al. Lead Optimization of Dehydroemetine for Repositioned Use in Malaria. Antimicrobial Agents and Chemotherapy, 64(3), e01444-19 (2020). View Source
Quote Request
Request a Quote for Dehydroemetine
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.